molecular formula C13H17ClN2O B1524836 4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride CAS No. 1354961-02-6

4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride

Cat. No. B1524836
M. Wt: 252.74 g/mol
InChI Key: LHGWEEBNRNLHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride (4-ACP) is an organic compound of the pyrrolidinone family. It is a white crystalline solid, slightly soluble in water, and soluble in organic solvents. 4-ACP is a versatile synthetic intermediate and a starting material for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. 4-ACP is also used in medical research, as a tool to study the effects of various drugs on the human body.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of related pyrrolidine compounds in asymmetric synthesis and catalysis. For example, pyrrolidines have been used as key intermediates in the enantioselective synthesis of complex molecules, showcasing their role in achieving high levels of stereocontrol in chemical reactions (Oppolzer, Robbiani, & Bättig, 1980).

Enzyme Inactivation

4-(Aminomethyl)-1-aryl-2-pyrrolidinones, closely related to the compound , have been identified as a new class of monoamine oxidase B inactivators, highlighting their potential for therapeutic applications (Ding & Silverman, 1992).

Chemosensor Applications

Novel fluorescent poly(pyridine-imide) acid chemosensors incorporating pyrrolidine units have been developed, demonstrating the compound's utility in sensing applications due to its optoelectronic properties (Wang, Liou, Liaw, & Chen, 2008).

Synthetic Methodologies

Pyrrolidine derivatives have been utilized in base-promoted transannulation reactions, providing access to structurally diverse fused pyridines and pyrroles with excellent regio- and stereoselectivity, showcasing the versatility of pyrrolidine frameworks in synthetic organic chemistry (Yang et al., 2015).

Polyimide Materials

Research into organosoluble, thermal stable, and hydrophobic polyimides derived from pyrrolidine-containing diamines highlights the compound's relevance in material science, particularly in the development of high-performance polymers (Huang et al., 2017).

Organocatalysis

Pyrrolidine derivatives have been explored as asymmetric organocatalysts for various organic transformations, underscoring their significance in catalysis and synthetic organic chemistry (Zlotin, 2015).

properties

IUPAC Name

4-amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c14-10-6-13(16)15(8-10)12-7-11(12)9-4-2-1-3-5-9;/h1-5,10-12H,6-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWEEBNRNLHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N2CC(CC2=O)N)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Amino-1-(2-phenylcyclopropyl)pyrrolidin-2-one hydrochloride

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